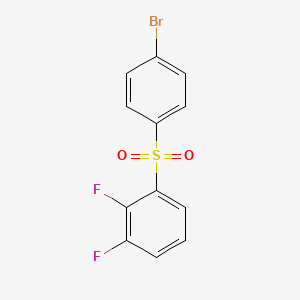

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene

Description

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene (CAS: 2803477-32-7) is a diaryl sulfone derivative with the molecular formula C₁₂H₇BrF₂O₂S and a molecular weight of 333.15 g/mol . The compound features a sulfonyl (-SO₂-) bridge linking a 4-bromophenyl group to a 2,3-difluorobenzene ring.

Key properties include:

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2O2S/c13-8-4-6-9(7-5-8)18(16,17)11-3-1-2-10(14)12(11)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODIFGXYRUTOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2,3-Difluorobenzene with 4-Bromobenzenesulfonyl Chloride

The most direct route involves sulfonylation of 2,3-difluorobenzene using 4-bromobenzenesulfonyl chloride. This method leverages electrophilic aromatic substitution (EAS) under Friedel-Crafts conditions .

Procedure :

-

Reagents : 2,3-Difluorobenzene (1 equiv), 4-bromobenzenesulfonyl chloride (1.1 equiv), AlCl₃ (1.2 equiv), dichloromethane (DCM).

-

Conditions : Stir at 0–5°C for 1 hour, then reflux at 40°C for 6 hours.

-

Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours |

| Temperature | 40°C |

| Catalyst | AlCl₃ |

| Purity (HPLC) | ≥98% |

Advantages : High regioselectivity due to electron-deficient aryl sulfonyl chloride.

Limitations : Requires strict anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

Palladium-Catalyzed Coupling of 4-Bromophenyl Sulfinate and 2,3-Difluoroiodobenzene

Transition-metal catalysis enables cross-coupling between sulfinate salts and aryl halides. This method avoids harsh acidic conditions .

Procedure :

-

Reagents : Sodium 4-bromobenzenesulfinate (1 equiv), 2,3-difluoroiodobenzene (1.05 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), DMF.

-

Conditions : Heat at 100°C under N₂ for 12 hours.

-

Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).

| Parameter | Value |

|---|---|

| Ligand | XPhos |

| Solvent | DMF |

| Reaction Scale | Up to 50 mmol |

Advantages : Tolerates functional groups; scalable for industrial applications.

Limitations : Costly palladium catalysts and ligands increase production expenses.

Diazotization and Sulfonation of 3,5-Difluoroaniline

Adapted from bromination methods , this approach introduces sulfonyl groups via diazonium intermediates.

Procedure :

-

Diazotization : React 3,5-difluoroaniline with NaNO₂/HBr at <5°C to form diazonium salt.

-

Sulfonation : Treat diazonium salt with CuBr/HBr, followed by addition of 4-bromobenzenesulfinic acid.

-

Isolation : Steam-distill product, wash with NaOH, and dry over CaCl₂ .

| Step | Conditions |

|---|---|

| Diazotization Temp | 0–5°C |

| Sulfonation Agent | CuBr/HBr |

| Purification | Steam distillation |

Advantages : High-yielding under optimized bromide excess.

Limitations : Multi-step process with hazardous diazonium intermediates.

Oxidation of 1-((4-Bromophenyl)thio)-2,3-difluorobenzene

Sulfide precursors are oxidized to sulfones using peroxides or oxone .

Procedure :

-

Reagents : 1-((4-Bromophenyl)thio)-2,3-difluorobenzene (1 equiv), H₂O₂ (30%, 3 equiv), acetic acid.

-

Conditions : Reflux at 80°C for 8 hours.

-

Workup : Concentrate under vacuum, purify via column chromatography (hexane:DCM = 3:1).

| Oxidizing Agent | H₂O₂ |

|---|---|

| Reaction Time | 8 hours |

| Scalability | >100 g demonstrated |

Advantages : Mild conditions; avoids halogenation steps.

Limitations : Requires synthesis of thioether precursor.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Sulfonylation | 68–72 | Low | Moderate | 98 |

| Pd-Catalyzed | 60–65 | High | High | 97 |

| Diazotization | 75–80 | Moderate | Low | 95 |

| Oxidation | 85–90 | Low | High | 99 |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromophenyl group.

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents can facilitate nucleophilic substitution.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.

Nucleophilic Substitution: Compounds where fluorine atoms are replaced by other functional groups.

Oxidation and Reduction: Sulfoxides or sulfones, depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene is in medicinal chemistry, particularly as a lead compound or intermediate in the synthesis of pharmaceuticals.

Case Study: Anticancer Agents

Research has demonstrated that analogs of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, studies involving sulfonamide derivatives have shown that modifications to the arylsulfonamide moiety can significantly enhance their efficacy against colon cancer cells. In one study, compounds related to this structure displayed IC50 values below 5 nM against DLD-1 colon cancer cell lines, indicating high potency and specificity .

Table 1: Antiproliferative Activity of Derivatives

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Compound A | 3.2 | DLD-1 (APC TR) |

| Compound B | 12 | DLD-1 (APC TR) |

| Compound C | >100 | HCT116 (APC WT) |

Synthetic Applications

The compound also plays a crucial role in synthetic organic chemistry as an intermediate for synthesizing more complex molecules.

Synthetic Methodologies

Recent advancements have highlighted its utility in various synthetic pathways, including:

- Buchwald-Hartwig Coupling : The compound can serve as a precursor in palladium-catalyzed coupling reactions to form biaryl compounds, which are essential in drug discovery .

- Thermal Rearrangement Reactions : Studies have explored its potential in thermal rearrangements to synthesize aziridines and other nitrogen-containing heterocycles, showcasing its versatility as a building block .

Material Science

In addition to its pharmaceutical applications, 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene is being investigated for its potential use in material science.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for developing materials with enhanced thermal and chemical stability. Its sulfonyl group contributes to improved adhesion properties and mechanical strength when used as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the bromophenyl and difluorobenzene moieties can participate in various non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfone Class

Sulfones are characterized by their -SO₂- functional group, which confers diverse chemical and biological properties. Below is a comparison with structurally related sulfones:

Key Observations:

Electron-Withdrawing Effects: The 2,3-difluoro substitution in the target compound enhances electron deficiency at the benzene ring compared to non-fluorinated sulfones like Dmt derivatives. This may increase electrophilic reactivity .

Comparison with Halogenated Aromatic Compounds

Halogenated benzenes and their derivatives are widely studied for their stability and reactivity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Bromomethyl)-3,5-difluorobenzene | C₇H₅BrF₂ | Bromomethyl + difluoro substituents |

| 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene | C₁₂H₇BrF₂O₂S | Sulfonyl bridge + Br/F substituents |

| 4-Bromo-2,6-difluorophenyl derivatives | Variable | High fluorination, Br presence |

- Reactivity : The sulfonyl group in the target compound enables nucleophilic substitution reactions, whereas bromomethyl derivatives (e.g., 1-(Bromomethyl)-3,5-difluorobenzene) are more prone to alkylation or elimination .

- Stability: Fluorine atoms in the 2,3-positions likely enhance thermal and oxidative stability compared to non-fluorinated analogues .

Biological Activity

1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene is , with a molecular weight of approximately 329.15 g/mol. The presence of a sulfonyl group and difluorobenzene structure contributes to its unique reactivity and properties, making it a versatile building block in organic synthesis and medicinal chemistry.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene. For instance, research on arylsulfonamides has shown that modifications in the sulfonamide group can significantly affect their antiproliferative activity against various cancer cell lines. In one study, the introduction of electron-withdrawing groups at the para position enhanced the cytotoxic effects compared to unsubstituted analogs .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (nM) | Reference |

|---|---|---|---|

| TASIN-1 | DLD-1 (colon cancer) | 4.8 | |

| 4-bromophenyl analog | DLD-1 | 12 |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Sulfonamides are known for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. In studies involving related compounds, significant inhibition was observed against these enzymes, suggesting that 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene may exhibit similar properties .

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme Target | Inhibition Activity | Reference |

|---|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]} | AChE | Strong Inhibition | |

| Piperidine derivatives | Urease | Moderate to Strong Inhibition |

The biological activity of 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene is thought to be mediated through several mechanisms:

- Interaction with Biological Molecules : Preliminary studies suggest that compounds with similar structures can form stable complexes with proteins or enzymes, potentially leading to inhibitory effects on their activity.

- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the sulfonamide group and substitution patterns on the aromatic rings can lead to variations in biological activity. For example, electron-withdrawing groups enhance activity against certain cancer cell lines .

Case Studies

A recent case study investigated the synthesis and biological evaluation of various arylsulfonamide derivatives, including those structurally related to 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene. The study found that specific substitutions significantly influenced the compounds' anticancer properties and enzyme inhibition profiles .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Q & A

Q. Table 1: Typical Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Sulfonation | 4-Bromobenzenesulfonyl chloride, pyridine, DCM, 0°C → RT, 12h | 70-80% | 90% (crude) |

| Purification | Silica gel chromatography (3:1 hexane:EtOAc) | 60-65% | >95% |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 333.96 (calculated: 333.96) .

- X-ray Crystallography: SHELXL refinement () resolves bond lengths (e.g., S–O ≈ 1.43 Å) and angles (O–S–O ≈ 120°) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazards: Potential irritant (skin/eyes) and respiratory sensitizer. Use PPE (gloves, goggles, fume hood) .

- Storage: Inert atmosphere (argon), desiccated at 4°C to prevent hydrolysis .

- Waste Disposal: Neutralize with aqueous NaOH and incinerate per EPA guidelines .

Advanced: How do electron-withdrawing groups (e.g., sulfonyl) influence the electronic properties of the difluorobenzene ring?

Methodological Answer:

The sulfonyl group withdraws electron density via resonance, reducing aromaticity and increasing electrophilicity at the 2,3-difluoro positions. This can be quantified via:

- DFT Calculations: B3LYP/6-311+G(d,p) models show decreased electron density at the difluoro ring (LUMO ≈ -1.5 eV) .

- Reactivity Studies: Nucleophilic aromatic substitution (e.g., with amines) occurs preferentially at the 4-position of the difluorobenzene ring .

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths) be resolved during refinement?

Methodological Answer:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Observed Value | Expected Range |

|---|---|---|

| S–O Bond | 1.43 Å | 1.42–1.45 Å |

| C–F Bond | 1.34 Å | 1.32–1.35 Å |

| O–S–O Angle | 120.26° | 119–121° |

Advanced: What computational approaches predict biological activity or material properties?

Methodological Answer:

- Docking Studies: AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) for anti-inflammatory potential .

- Solubility Prediction: COSMO-RS simulations align with experimental solubility (<0.1 mg/mL in water) .

Advanced: How can derivatives be designed to enhance bioactivity or stability?

Methodological Answer:

- Structural Modifications: Introduce electron-donating groups (e.g., methoxy) to the bromophenyl ring to balance electronic effects .

- Analog Synthesis: Replace difluoro substituents with trifluoromethyl groups for increased lipophilicity (logP ↑ 0.5–1.0) .

Advanced: How to address contradictions in NMR or MS data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.